molecular formula C9H5BrN2O4 B3293929 6-bromo-1H-indazole-3,4-dicarboxylic acid CAS No. 885523-83-1

6-bromo-1H-indazole-3,4-dicarboxylic acid

Cat. No.: B3293929
CAS No.: 885523-83-1
M. Wt: 285.05 g/mol
InChI Key: IUYOTKXGPMUJMV-UHFFFAOYSA-N
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Description

6-Bromo-1H-indazole-3,4-dicarboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of bromine and carboxylic acid groups in this compound makes it a valuable intermediate for the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1H-indazole-3,4-dicarboxylic acid typically involves the bromination of indazole derivatives followed by carboxylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. After bromination, the intermediate product undergoes carboxylation using carbon dioxide in the presence of a base like potassium carbonate or sodium hydroxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1H-indazole-3,4-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) under reflux conditions.

Major Products Formed

Scientific Research Applications

6-Bromo-1H-indazole-3,4-dicarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-1H-indazole-3,4-dicarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. For example, it may inhibit the activity of kinases or proteases, leading to the suppression of cell proliferation or inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-1H-indazole-4-carboxylic acid
  • 6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid
  • 4-Bromo-1H-indazole

Uniqueness

6-Bromo-1H-indazole-3,4-dicarboxylic acid is unique due to the presence of two carboxylic acid groups at the 3 and 4 positions of the indazole ring. This structural feature enhances its reactivity and allows for the formation of diverse derivatives.

Properties

IUPAC Name

6-bromo-1H-indazole-3,4-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O4/c10-3-1-4(8(13)14)6-5(2-3)11-12-7(6)9(15)16/h1-2H,(H,11,12)(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYOTKXGPMUJMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1C(=O)O)C(=NN2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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